molecular formula C6H5ClFNO2S B168425 3-Chloro-4-fluorobenzenesulfonamide CAS No. 146533-46-2

3-Chloro-4-fluorobenzenesulfonamide

Cat. No.: B168425
CAS No.: 146533-46-2
M. Wt: 209.63 g/mol
InChI Key: KKVQDRHEXRGIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-Chloro-4-fluorobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

Sulfonamides, such as 3-Chloro-4-fluorobenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

3-Chloro-4-fluorobenzenesulfonamide is classified as an irritant . It’s important to handle it with care, avoiding contact with skin and eyes, and not to breathe dust or ingest it .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-fluorobenzenesulfonamide can be synthesized through the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with ammonia . The reaction is typically carried out in a solvent such as dioxane, and the mixture is cooled to 5°C. Ammonia solution is added dropwise, and the mixture is stirred for several hours at low temperature and then at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can produce sulfonic acids.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorobenzenesulfonyl chloride: A precursor in the synthesis of 3-chloro-4-fluorobenzenesulfonamide.

    4-Fluorobenzenesulfonamide: Lacks the chlorine substituent but shares similar chemical properties.

    3-Chlorobenzenesulfonamide: Lacks the fluorine substituent but shares similar chemical properties.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine substituents, which can influence its reactivity and binding properties. These substituents can enhance the compound’s stability and specificity in various chemical and biological applications.

Properties

IUPAC Name

3-chloro-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVQDRHEXRGIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428687
Record name 3-chloro-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146533-46-2
Record name 3-chloro-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-4-fluorobenzenesulfonyl chloride (2.29 g, 10 mmol) in methylene chloride (30 mL) was added 25% ammonium hydroxide (10 mL) at room temperature and the mixture was stirred for 1 hour. The solvent was removed in vacuo. The residue was redissolved in ethyl acetate (50 mL) and the whole washed with water and brine. After dried over MgSO4 and concentration in vacuo. The resulting solid was recrystallized from ether-hexane to give the title compound (1.429 g, 68.2% yield).
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
68.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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